

# Octadecaneuropeptide sequence and structure

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |  |  |  |
|----------------------|----------------------|-----------|--|--|--|
| Compound Name:       | Octadecaneuropeptide |           |  |  |  |
| Cat. No.:            | B1591338             | Get Quote |  |  |  |

An In-depth Technical Guide to **Octadecaneuropeptide** (ODN): Sequence, Structure, and Signaling

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Octadecaneuropeptide (ODN) is an 18-amino acid neuropeptide that represents a significant area of interest in neuropharmacology and drug development. Derived from the precursor protein Diazepam-Binding Inhibitor (DBI), ODN is produced and released by astroglial cells within the central nervous system.[1][2] It exerts a range of potent biological effects, primarily centered on neuroprotection, cell differentiation, and metabolic regulation.[3][4] ODN's mechanisms of action are complex, involving interactions with both central-type benzodiazepine receptors and a specific G protein-coupled receptor (GPCR), which triggers multiple intracellular signaling cascades.[2][5] These pathways, including the PKA, PKC, and MAPK/ERK systems, mediate its anti-apoptotic, antioxidant, and neurotrophic properties.[3][4] This guide provides a comprehensive overview of ODN's molecular characteristics, its signaling pathways, quantitative physiological data, and the key experimental methodologies used to elucidate its function, serving as a critical resource for professionals in neuroscience and therapeutic development.

# **Core Sequence and Physicochemical Properties**

Octadecaneuropeptide is a highly conserved peptide, underscoring its fundamental biological importance.[2] It is generated via the proteolytic cleavage of its 86-amino acid precursor, DBI. [1][5] The C-terminal octapeptide fragment of ODN (OP; ODN11-18) is recognized as the



shortest biologically active segment capable of mimicking many of the full peptide's effects.[3] [6][7]

The primary amino acid sequence and key physicochemical properties of ODN are summarized below.

| Property            | Value                                                                                | Reference |
|---------------------|--------------------------------------------------------------------------------------|-----------|
| Amino Acid Sequence | H-Gln-Ala-Thr-Val-Gly-Asp-<br>Val-Asn-Thr-Asp-Arg-Pro-Gly-<br>Leu-Leu-Asp-Leu-Lys-OH | [2][8][9] |
| Single-Letter Code  | QATVGDVNTDRPGLLDLK                                                                   | [8][9]    |
| Molecular Formula   | C81H138N24O29                                                                        | [8][9]    |
| Molecular Weight    | 1912.1 g/mol                                                                         | [8][9]    |
| Source              | Rattus norvegicus                                                                    | [8]       |
| Theoretical pl      | 4.17                                                                                 | [8]       |
| Precursor Protein   | Diazepam-Binding Inhibitor<br>(DBI) / Acyl-CoA-Binding<br>Protein (ACBP)             | [2][5]    |

## **Receptors and Intracellular Signaling Pathways**

ODN mediates its diverse biological activities through a dual-receptor system, allowing for nuanced cellular modulation. It is known to be an endogenous ligand for central-type benzodiazepine receptors (CBR) associated with the GABA-A receptor complex and a specific, yet to be fully characterized, metabotropic G protein-coupled receptor (GPCR).[2][5][10] The majority of its neuroprotective and neurotrophic effects are attributed to the activation of this GPCR.[3][6]

Activation of the ODN-specific GPCR initiates a cascade of intracellular events through the stimulation of multiple second messenger systems:

Adenylyl Cyclase (AC) - PKA Pathway: The GPCR is positively coupled to adenylyl cyclase,
 which catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][10] Elevated cAMP levels



subsequently activate Protein Kinase A (PKA), a key mediator of the antioxidant effects of ODN.[1][10]

- Phospholipase C (PLC) PKC Pathway: The receptor also activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG).[2][3] IP<sub>3</sub> triggers the release of Ca<sup>2+</sup> from intracellular stores, while DAG activates Protein Kinase C (PKC).[2]
- MAPK/ERK Pathway: Both the PKA and PKC pathways can converge to activate the
  Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK)
  pathway.[3][11] This pathway is crucial for mediating ODN's effects on cell survival,
  differentiation, and neuroprotection.[3][10]

These signaling cascades culminate in the inhibition of pro-apoptotic factors like Bax and caspase-3, and the stimulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), thereby protecting cells from oxidative stress and apoptosis.[1][3][12]



Click to download full resolution via product page

ODN Intracellular Signaling Pathways.



# **Physiological Effects and Quantitative Data**

ODN has demonstrated significant therapeutic potential, particularly in models of neurodegenerative diseases and metabolic disorders. Its effects are observed at remarkably low concentrations.

#### **Neuroprotective and Differentiating Effects**

ODN provides robust protection to neurons and glial cells against various neurotoxic agents, including 6-hydroxydopamine (6-OHDA), hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>), and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).[3][5][6] It also promotes neuronal differentiation, characterized by neurite outgrowth.[6][11]

| Effect                      | Model System                                     | Concentration / Dose                       | Outcome                                                           | Reference |
|-----------------------------|--------------------------------------------------|--------------------------------------------|-------------------------------------------------------------------|-----------|
| Cytoprotection              | Cultured astrocytes                              | 10 <sup>-14</sup> M or 10 <sup>-10</sup> M | Counteracted 6-<br>OHDA-induced<br>ROS production.                | [5]       |
| Anti-apoptosis              | 6-OHDA-treated astrocytes                        | Subnanomolar                               | Reduced the number of apoptotic cells.                            | [12]      |
| Neuronal<br>Differentiation | N2a<br>neuroblastoma<br>cells                    | 10 <sup>-14</sup> M (48h)                  | Induced significant neurite outgrowth.                            | [11]      |
| In vivo<br>Neuroprotection  | MPTP mouse<br>model of<br>Parkinson's<br>Disease | 10 ng (intranasal,<br>single dose)         | Prevented neurotoxicity and caspase-3 expression in the striatum. | [13]      |

#### **Anorexigenic (Appetite-Suppressing) Effects**

Intracerebroventricular (i.c.v.) administration of ODN produces a potent and long-lasting reduction in food intake, leading to a significant decrease in body weight.[7][14] This effect is



not mediated by central-type benzodiazepine receptors and appears to be driven by the C-terminal octapeptide region of the molecule.[7]

| Species | Administration                | Dose / Infusion<br>Rate   | Outcome                                                               | Reference |
|---------|-------------------------------|---------------------------|-----------------------------------------------------------------------|-----------|
| Rat     | i.c.v. injection              | 30 to 100 ng              | Dose-dependent reduction of food intake over 12 hours.                | [7][14]   |
| Rat     | i.c.v. continuous<br>infusion | 10 ng/hour for 15<br>days | Reduced food intake and caused a persistent reduction in body weight. | [7]       |
| Mouse   | i.c.v. injection              | 5 ng                      | Significantly reduced food intake after 18h of food deprivation.      | [7]       |

# **Key Experimental Methodologies**

The characterization of ODN's signaling pathways and functions relies on a combination of in vitro and in vivo experimental techniques. A common workflow involves using specific pharmacological inhibitors to dissect the contribution of individual signaling components.

### **Experimental Protocols Overview**

- Cell Culture and Toxin-Induced Injury Models:
  - Cell Lines: Primary cultured rat astrocytes or neuronal cell lines like N2a are commonly used.[5][10][11]



- Method: Cells are cultured under standard conditions and then exposed to a neurotoxic agent (e.g., 6-OHDA, H<sub>2</sub>O<sub>2</sub>) to induce oxidative stress and apoptosis. ODN is coadministered to assess its protective effects.[3][5]
- Pharmacological Inhibition of Signaling Pathways:
  - Method: To identify the pathways mediating ODN's effects, cells are pre-treated with specific inhibitors before ODN and toxin administration. The abrogation of ODN's protective effect by an inhibitor implicates that specific pathway.[3][10][11]
  - Key Inhibitors Used:
    - H89: PKA inhibitor.[3][10]
    - U73122: PLC inhibitor.[3][10]
    - Chelerythrine: PKC inhibitor.[3][10]
    - U0126: MEK (a kinase upstream of ERK) inhibitor.[3][10]
- Analysis of Cellular Outcomes:
  - Cell Viability and Apoptosis: Assessed using methods like MTT assay for viability and flow cytometry with Annexin V/Propidium Iodide (PI) staining to quantify apoptotic and necrotic cells.[5][12]
  - Gene and Protein Expression: Techniques like real-time quantitative PCR (qRT-PCR) and Western blotting are used to measure changes in the expression of key proteins like caspase-3, Bax, SOD, and catalase.[12][15]
  - ROS Measurement: Intracellular Reactive Oxygen Species (ROS) levels are quantified using fluorescent probes.[5]





Click to download full resolution via product page

Workflow for Elucidating ODN Signaling.

### Conclusion



Octadecaneuropeptide (ODN) is a multifaceted gliopeptide with significant potential as a therapeutic agent for neurodegenerative diseases and metabolic conditions. Its ability to activate a complex network of intracellular signaling pathways—PKA, PKC, and MAPK/ERK—underpins its potent cytoprotective, anti-apoptotic, and antioxidant effects. The quantitative data clearly demonstrate its efficacy at very low, pharmacologically relevant concentrations. The established experimental workflows provide a solid foundation for further research into its mechanisms and for the development of stable, targeted ODN analogs. For professionals in drug discovery, ODN and its associated pathways represent a promising frontier for novel therapeutic interventions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. The stimulatory effect of the octadecaneuropeptide ODN on astroglial antioxidant enzyme systems is mediated through a GPCR PMC [pmc.ncbi.nlm.nih.gov]
- 2. Octadecaneuropeptide (ODN) [benchchem.com]
- 3. Cytoprotective and Neurotrophic Effects of Octadecaneuropeptide (ODN) in in vitro and in vivo Models of Neurodegenerative Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytoprotective and Neurotrophic Effects of Octadecaneuropeptide (ODN) in in vitro and in vivo Models of Neurodegenerative Diseases PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Cytoprotective and Neurotrophic Effects of Octadecaneuropeptide (ODN) in in vitro and in vivo Models of Neurodegenerative Diseases [frontiersin.org]
- 7. The octadecaneuropeptide [diazepam-binding inhibitor (33-50)] exerts potent anorexigenic effects in rodents PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Octadecaneuropeptide ODN [novoprolabs.com]
- 9. Octadecaneuropeptide | C81H138N24O29 | CID 16130993 PubChem [pubchem.ncbi.nlm.nih.gov]

#### Foundational & Exploratory





- 10. The Octadecaneuropeptide ODN Protects Astrocytes against Hydrogen Peroxide-Induced Apoptosis via a PKA/MAPK-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Octadecaneuropeptide (ODN) Induces N2a Cells Differentiation through a PKA/PLC/PKC/MEK/ERK-Dependent Pathway: Incidence on Peroxisome, Mitochondria, and Lipid Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Octadecaneuropeptide, ODN, Promotes Cell Survival against 6-OHDA-Induced Oxidative Stress and Apoptosis by Modulating the Expression of miR-34b, miR-29a, and miR-21in Cultured Astrocytes PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotective Effects of Intranasally Administered Octadecaneuropeptide Analog in a Mouse Model of MPTP-Induced Parkinson's Disease [jove.com]
- 14. researchgate.net [researchgate.net]
- 15. Octadecaneuropeptide Ameliorates Cognitive Impairments Through Inhibiting Oxidative Stress in Alzheimer's Disease Models PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Octadecaneuropeptide sequence and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1591338#octadecaneuropeptide-sequence-and-structure]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com